![molecular formula C19H21Cl2N3O2S B6487114 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride CAS No. 1216837-83-0](/img/structure/B6487114.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O2S and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.0731535 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
This compound is primarily investigated for its potential as an anti-cancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics. Studies suggest that the compound may target kinases and proteases, which play crucial roles in cell signaling and apoptosis pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. It is being studied for its potential to mitigate the effects of neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting cell survival.
Pharmacology
Mechanism of Action
The mechanism by which N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound modulates critical signaling pathways associated with cell growth and survival, which is essential in both cancer treatment and neuroprotection.
Material Science
Organic Semiconductors
In material science, this compound is being explored for its applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows it to function effectively in electronic applications, potentially leading to advancements in organic electronics.
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Cancer Cell Proliferation Inhibition
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The results indicated a dose-dependent response correlating with the inhibition of specific kinases involved in the MAPK pathway. -
Neuroprotection in Models of Neurodegeneration
In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound resulted in reduced apoptotic markers compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)11-12-23(18(24)13-7-4-5-9-15(13)25-3)19-21-17-14(20)8-6-10-16(17)26-19;/h4-10H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNISPORYYHIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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